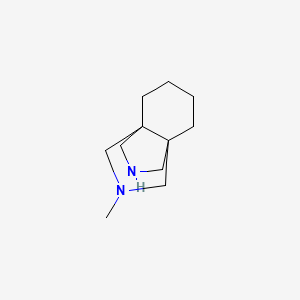![molecular formula C26H28N6O3 B2502246 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-93-6](/img/structure/B2502246.png)
6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures within its framework. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities, which can be informative for understanding the potential properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic building blocks such as amines, aldehydes, and ketones. For instance, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones involves the use of corresponding 1,3,4-thiadiazol-5-amines . This suggests that the synthesis of the compound may also involve the use of similar starting materials and cyclization reactions to construct the triazolo[4,5-d]pyrimidin core.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of complex organic compounds. For example, the crystal structure of 6-(2-cyclohexylethyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one was elucidated using this method . Similarly, the molecular conformation of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine was stabilized by intramolecular hydrogen bonding, as revealed by X-ray diffraction . These findings indicate that the molecular structure of the compound could also be characterized by X-ray crystallography to reveal its conformation and intramolecular interactions.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is often influenced by the presence of functional groups and the electronic distribution within the molecule. For instance, the title compound in paper was analyzed using density functional theory (DFT) to understand its electronic structure and reactivity. The study provided insights into the charge distribution and potential sites of chemical reactivity. By analogy, DFT studies could be applied to the compound to predict its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. For example, the antiallergic activities of thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin derivatives were evaluated, and specific derivatives were found to have promising antiallergic properties with low toxicity . Additionally, the thermodynamic properties of related compounds have been calculated to understand the relationship between these properties and temperature . These studies suggest that the physical and chemical properties of the compound could be similarly analyzed to predict its solubility, stability, and biological activity.
科学的研究の応用
Synthesis of Derivatives and Structural Analysis
Research has focused on synthesizing derivatives of triazolopyrimidines and related compounds to explore their chemical properties and potential applications. For instance, novel synthesis techniques have been developed to create 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives, showcasing the versatility of triazolopyrimidines in chemical synthesis and their potential utility in various fields, including medicinal chemistry and material science (Hassaneen, Abdelhadi, & Abdallah, 2001). Similarly, the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives has been reported, highlighting the compound's role in the development of new heterocyclic compounds with potential pharmacological activities (Nagaraju et al., 2013).
Pharmacological and Biological Activities
Research into the biological activities of triazolopyrimidines and their derivatives has revealed potential antimicrobial and antioxidant properties. The synthesis and evaluation of antimicrobial activity of triazolopyrimidines indicate that these compounds could be developed into new antimicrobial agents, showcasing their significance in the search for new therapeutics (Gilava, Patel, Ram, & Chauhan, 2020). Another study highlighted the rearrangement of thiazolopyrimidines into triazolopyrimidines, further contributing to the chemical diversity and potential applications of these compounds in pharmaceutical research (Lashmanova et al., 2019).
Supramolecular Chemistry and Material Science
The compound and its related derivatives have also been explored in the context of supramolecular chemistry. For example, studies on the crystal structure and DFT studies of triazolopyrimidine derivatives highlight their potential in forming supramolecular assemblies, which could be exploited in the development of new materials with specific properties (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014). These findings underscore the importance of structural analysis and theoretical studies in understanding the molecular basis of the properties and functions of these compounds.
特性
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3/c1-2-35-22-10-8-21(9-11-22)32-25-24(28-29-32)26(34)31(18-27-25)17-23(33)30-14-12-20(13-15-30)16-19-6-4-3-5-7-19/h3-11,18,20H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFGZILEFBDYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2502164.png)



![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)
![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)
![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)

![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)
![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)
![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)
